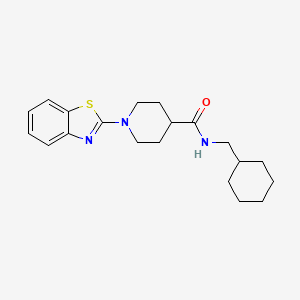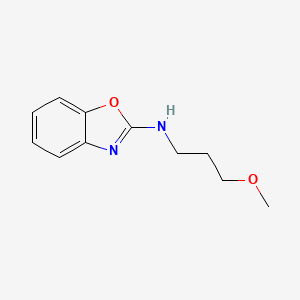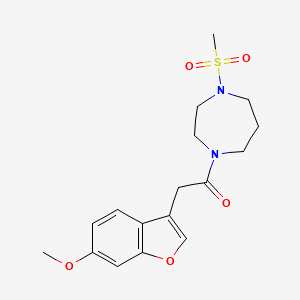![molecular formula C23H24N2O3 B7539095 (1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539095.png)
(1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone, also known as BDB, is a psychoactive compound that belongs to the family of benzofuran derivatives. BDB has gained significant attention in the scientific community due to its potential therapeutic applications, especially in the field of neuroscience.
Mecanismo De Acción
(1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone acts as a serotonin releaser and reuptake inhibitor, which leads to an increase in the levels of serotonin in the brain. Serotonin is a neurotransmitter that plays a vital role in regulating mood, appetite, and sleep. By increasing the levels of serotonin in the brain, (1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone can improve mood, reduce anxiety, and promote a sense of well-being.
Biochemical and Physiological Effects:
(1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone has been shown to have a range of biochemical and physiological effects. It can increase heart rate, blood pressure, and body temperature. (1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone can also cause pupil dilation and muscle tension. These effects are similar to those of other psychoactive compounds such as MDMA and amphetamines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. (1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is also stable and has a long shelf life. However, (1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone has some limitations for lab experiments. It is considered a controlled substance in many countries, which makes it difficult to obtain for research purposes. (1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is also highly potent, which makes it difficult to control the dosage and can lead to adverse effects.
Direcciones Futuras
There are several future directions for the research on (1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone. One area of research is to investigate the potential therapeutic applications of (1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone in the treatment of depression and anxiety disorders. Another area of research is to investigate the neuroprotective effects of (1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone and its potential applications in the treatment of neurodegenerative disorders. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of (1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone to better understand its effects on the body.
Métodos De Síntesis
(1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone can be synthesized using various methods, including the Leuckart-Wallach reaction, the Mannich reaction, and the Pictet-Spengler reaction. The most common method for synthesizing (1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is the Mannich reaction, which involves the reaction of indole, formaldehyde, and a secondary amine in the presence of a catalyst.
Aplicaciones Científicas De Investigación
(1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have a high affinity for the serotonin transporter, which makes it a potential candidate for the treatment of depression and anxiety disorders. (1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone has also been shown to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
(1-benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c26-22(24-12-10-23(11-13-24)27-14-15-28-23)20-17-25(16-18-6-2-1-3-7-18)21-9-5-4-8-19(20)21/h1-9,17H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTHRXMRRJASHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furan-2-yl-[4-(4-methoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7539029.png)




![1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539075.png)

![Methyl 3-[[4-(phenylcarbamoyl)piperidin-1-yl]methyl]benzoate](/img/structure/B7539098.png)


![2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7539117.png)
